molecular formula C19H16N2O2S2 B15041328 N-{4-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}acetamide

N-{4-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}acetamide

Cat. No.: B15041328
M. Wt: 368.5 g/mol
InChI Key: RQLNLQYQKMTMMD-BOPFTXTBSA-N
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Description

N-(4-{[(5Z)-3-BENZYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL)ACETAMIDE is a complex organic compound characterized by its unique thiazolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(5Z)-3-BENZYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL)ACETAMIDE typically involves the formation of the thiazolidine ring followed by the introduction of the benzyl and phenylacetamide groups. Common synthetic routes include:

    Cyclization Reactions: The thiazolidine ring is often formed through cyclization reactions involving thiourea and α-haloketones under acidic or basic conditions.

    Acetylation: The phenylacetamide group is introduced via acetylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, often optimized for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(5Z)-3-BENZYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The benzyl and phenylacetamide groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-{[(5Z)-3-BENZYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[(5Z)-3-BENZYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The thiazolidine ring and the benzyl group play crucial roles in binding to active sites, thereby modulating biological activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[(5Z)-3-BENZYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL)ACETAMIDE is unique due to its specific thiazolidine ring structure and the presence of both benzyl and phenylacetamide groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H16N2O2S2

Molecular Weight

368.5 g/mol

IUPAC Name

N-[4-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl]acetamide

InChI

InChI=1S/C19H16N2O2S2/c1-13(22)20-16-9-7-14(8-10-16)11-17-18(23)21(19(24)25-17)12-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,20,22)/b17-11-

InChI Key

RQLNLQYQKMTMMD-BOPFTXTBSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CC=C3

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3

Origin of Product

United States

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